(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide
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Overview
Description
(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide is a complex organic compound that belongs to the class of diazaphospholidine derivatives This compound is characterized by its unique structural features, including the presence of a diazaphospholidine ring, multiple aromatic groups, and a phosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide typically involves multi-step organic reactions. The key steps include the formation of the diazaphospholidine ring and the introduction of the aromatic substituents. Common reagents used in the synthesis include phosphine oxides, naphthalene derivatives, and tert-butylphenyl groups. The reaction conditions often require the use of catalysts, such as copper or palladium, and may involve oxidative dehydrogenation or annulation reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced catalytic systems and automated reactors can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide moiety to phosphine.
Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted diazaphospholidine derivatives, phosphine oxides, and reduced phosphine compounds. These products can be further utilized in different applications, depending on their specific chemical properties.
Scientific Research Applications
(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The phosphine oxide moiety plays a crucial role in its binding affinity and specificity, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine: Lacks the oxide moiety, resulting in different chemical properties.
(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-sulfide: Contains a sulfide group instead of an oxide, altering its reactivity and applications.
Uniqueness
The presence of the phosphine oxide moiety in (2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide imparts unique chemical properties, such as increased stability and specific binding interactions. This makes it distinct from other similar compounds and enhances its potential for various scientific and industrial applications.
Properties
Molecular Formula |
C39H42N2OP+ |
---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
(4S,5S)-1-(3,5-ditert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidin-2-ium 2-oxide |
InChI |
InChI=1S/C39H42N2OP/c1-27-22-23-28-16-14-15-21-34(28)35(27)41-37(30-19-12-9-13-20-30)36(29-17-10-8-11-18-29)40(43(41)42)33-25-31(38(2,3)4)24-32(26-33)39(5,6)7/h8-26,36-37H,1-7H3/q+1/t36-,37-/m0/s1 |
InChI Key |
GOCORLCBMGRGMK-BCRBLDSWSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C=C1)N3[C@H]([C@@H](N([P+]3=O)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)N3C(C(N([P+]3=O)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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